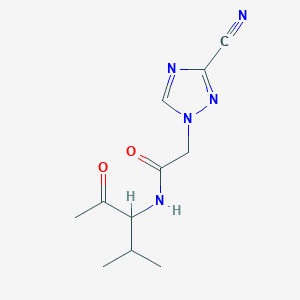
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. This compound has gained popularity among researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves binding to the CB1 and CB2 receptors in the body. This compound has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. Once bound to these receptors, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide activates signaling pathways that lead to various physiological effects, such as pain relief and inflammation reduction.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a range of biochemical and physiological effects. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to have anxiolytic effects, which may have implications for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on these receptors in a more targeted and specific manner. However, one limitation of using this compound is its potential for toxicity and adverse effects. Researchers must use caution when handling and administering this compound, and should follow strict safety protocols.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of pain, inflammation, and anxiety disorders. Additionally, researchers may investigate the effects of this compound on other physiological processes, such as appetite regulation and immune function. Further research is needed to fully understand the potential of this compound for scientific research and therapeutic applications.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 4-fluorobenzyl chloride with 2-amino-1H-indole-3-carboxamide in the presence of a base. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been used in various scientific studies to investigate the function of the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. Researchers have used this compound to study the effects of cannabinoids on these receptors, and to explore potential therapeutic applications.
Propiedades
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-2-1-3-13-11(12)8-14(19-13)15(20)18-9-10-4-6-17-7-5-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSEBVHQXZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)NCC3=CC=NC=C3)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)

![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)


![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)

![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)